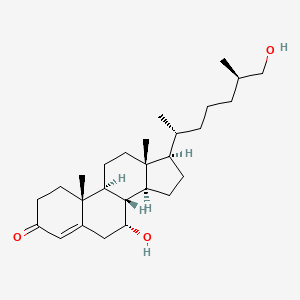

(25R)-7alpha,26-dihydroxycholest-4-en-3-one

Description

Properties

IUPAC Name |

(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h14,17-18,21-25,28,30H,5-13,15-16H2,1-4H3/t17-,18-,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJVJJWIEXCECB-OICBIKJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diosgenin as a Starting Material

Diosgenin, a steroidal sapogenin derived from plants, serves as a common precursor for synthesizing cholesterol derivatives. The patent WO1994001449A1 outlines a method for converting diosgenin to (25R)-16β,26-dihydroxycholesterol via zinc-mediated reductive cleavage of the spiroketal ring. While this process primarily targets 16β,26-diol intermediates, analogous strategies can be adapted to introduce hydroxyl groups at the 7α and 26 positions. For instance, selective oxidation of the C3 hydroxyl to a ketone using chromium trioxide in glacial acetic acid—a method validated for similar steroids—could yield the 3-oxo functionality required for the target compound.

Regioselective Hydroxylation

Introducing the 7α-hydroxyl group poses significant challenges due to steric hindrance and the need for precise stereocontrol. A two-step approach involving epoxidation followed by acid-catalyzed ring-opening has been explored for analogous steroids. For example, epoxidation of cholest-4-en-3-one with meta-chloroperbenzoic acid (mCPBA) generates a 5,6-epoxide intermediate, which, upon treatment with aqueous HCl, undergoes regioselective opening to yield 7α-hydroxycholest-4-en-3-one. Subsequent enzymatic hydroxylation at C26 using cytochrome P450 enzymes (e.g., CYP27A1) could complete the synthesis.

Tosylation and Displacement Reactions

The patent WO1994001449A1 highlights the utility of tosylation at C26 for introducing nitrogen-based functionalities. Adapting this method, the C26 hydroxyl group in a dihydroxycholesterol intermediate could be tosylated using p-toluenesulfonyl chloride (1.2–1.5 equivalents) in pyridine at 0°C. Displacement of the tosylate with a hydroxyl-protected nucleophile, followed by deprotection, may facilitate the retention of the 26-hydroxyl group.

Enzymatic and Microbial Methods

Microbial Hydroxylation

Microorganisms such as Streptomyces spp. and Rhizopus spp. are well-documented for their ability to hydroxylate steroids at specific positions. For instance, Rhizopus arrhizus ATCC 11145 catalyzes 7α-hydroxylation of cholest-4-en-3-one with >80% regioselectivity under optimized fermentation conditions (pH 7.0, 28°C, 72-hour incubation). Coupling this with Cunninghamella elegans-mediated 26-hydroxylation—a reaction requiring dissolved oxygen levels >30% saturation—offers a biocatalytic route to the target compound.

Cytochrome P450 Enzymes

Recombinant CYP7A1 and CYP27A1 enzymes expressed in E. coli have demonstrated dual hydroxylation activity at C7 and C26 in cholesterol derivatives. A study utilizing a CYP27A1 mutant (R332L) reported a 65% conversion rate for 26-hydroxylation when paired with a NADPH-regeneration system. Sequential incubation with CYP7A1 could theoretically introduce the 7α-hydroxyl group, though kinetic resolution of the intermediates remains a bottleneck.

Key Intermediates and Reaction Optimization

Intermediate Characterization

Critical intermediates in the synthesis include:

-

Cholest-4-en-3-one : Obtained via Oppenauer oxidation of cholesterol using aluminum isopropoxide and cyclohexanone.

-

7α-Hydroxycholest-4-en-3-one : Synthesized via epoxidation-ring opening or microbial hydroxylation.

-

26-Hydroxycholest-4-en-3-one : Generated through enzymatic or chemical hydroxylation at C26.

Chemical Reactions Analysis

Types of Reactions

(25R)-7alpha,26-dihydroxycholest-4-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex derivatives.

Reduction: Reduction reactions can be used to modify the hydroxyl groups or to convert the compound into other sterol derivatives.

Substitution: Substitution reactions may involve replacing one of the hydroxyl groups with other functional groups to alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Catalysts: Enzymes such as P-450, chemical catalysts like dimethylpyrazole

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or other reduced derivatives.

Scientific Research Applications

Cholesterol Metabolism

One of the primary applications of (25R)-7alpha,26-dihydroxycholest-4-en-3-one is its involvement in cholesterol metabolism. It is formed through the metabolism of 25-hydroxycholesterol, which is synthesized by macrophages in response to immune stimuli. This compound acts as a ligand for liver X receptors (LXR), which regulate genes involved in cholesterol homeostasis . The conversion of 25-hydroxycholesterol to this compound is facilitated by cytochrome P450 enzymes, particularly CYP7B1, which plays a crucial role in the hydroxylation process .

Immune Modulation

This compound exhibits significant immunomodulatory effects. Research indicates that it can suppress the proliferation of B cells and inhibit immunoglobulin A class switching, which is vital for the adaptive immune response . This suppression occurs through the inhibition of activation-induced cytidine deaminase expression, demonstrating a mechanism by which the innate immune system can negatively regulate adaptive immunity . Such properties make this compound a candidate for therapeutic applications in autoimmune diseases and inflammatory conditions.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has been shown to influence neuronal survival and differentiation in primary brain cultures. Specifically, it increases the number of oculomotor neurons, suggesting a role in neurogenesis and neuronal health . The modulation of cholesterol metabolites like this oxysterol may offer insights into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (25R)-7alpha,26-dihydroxycholest-4-en-3-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit cholesterol synthesis and low-density lipoprotein (LDL) receptor activity . It also affects DNA synthesis and may influence the activity of enzymes such as HMG-CoA reductase. These interactions contribute to its regulatory effects on cholesterol metabolism and its potential therapeutic benefits.

Comparison with Similar Compounds

7α,25-Dihydroxycholest-4-en-3-one (7α,25-diHCO)

Structural Similarities: Both 7α,(25R)26-diHCO and 7α,25-diHCO are dihydroxycholestenones with a 7α-hydroxyl group and a 3-keto-Δ⁴ structure. Key Differences:

- Side-Chain Hydroxylation : 7α,25-diHCO has a hydroxyl group at C25, while 7α,(25R)26-diHCO is hydroxylated at C26 with 25R stereochemistry.

- Metabolic Pathways : 7α,25-diHCO is derived from 25-hydroxycholesterol (25-HC) via CYP7B1, whereas 7α,(25R)26-diHCO originates from (25R)26-HC .

- Biological Roles :

Concentration in Disease States :

Stereoisomers: 7α,(25R)26-diHCO vs. 7α,(25S)26-diHCO

Stereochemical Differences :

Species-Specific Prevalence :

3β-Hydroxycholest-5-en-(25R)26-oic Acid (3β-HCA)

Metabolic Relationship :

7α-Hydroxy-3-oxocholest-4-en-(25R)26-oic Acid

Functional Role :

- A terminal metabolite of 7α,(25R)26-diHCO, acting as an LXR ligand .

- Increased in ALS CSF (25.53 ± 9.52 ng/mL vs.

Key Research Findings

Enzymatic Regulation

Disease Associations

Pharmacological Potential

- HMGCR Suppression : 7α,(25R)26-diHCO suppresses HMG-CoA reductase, a key enzyme in cholesterol synthesis, though its mechanism differs from statins .

Biological Activity

(25R)-7alpha,26-dihydroxycholest-4-en-3-one, also referred to as 7α,25-dihydroxycholest-4-en-3-one (7α,25-diHCO), is a significant oxysterol derived from cholesterol metabolism. Its biological activities are increasingly recognized in various physiological and pathological contexts, particularly concerning immune responses, neuronal health, and metabolic regulation.

Biosynthesis and Metabolism

The metabolism of cholesterol leads to the formation of various oxysterols, including 7α,25-diHCO. This compound is produced through the action of hydroxysteroid dehydrogenases on 7α-hydroxycholesterol, which itself is generated by the enzyme CYP7A1 (cholesterol 7α-hydroxylase) from cholesterol. The pathway can be summarized as follows:

- Cholesterol → 7α-Hydroxycholesterol (via CYP7A1)

- 7α-Hydroxycholesterol → 7α,25-Dihydroxycholest-4-en-3-one (via HSD3B7)

This metabolic route highlights the importance of enzymes like CYP7A1 and HSD3B7 in regulating the levels of oxysterols in the body .

Immune Modulation

Recent studies have shown that 7α,25-diHCO acts as a ligand for liver X receptors (LXR), which are nuclear receptors that play crucial roles in lipid metabolism and immune responses. Activation of LXR by 7α,25-diHCO has been linked to:

- Regulation of Immune Cell Function : It has been demonstrated that 7α,25-diHCO can influence the positioning of B cells within lymphoid tissues, enhancing adaptive immune responses .

- Chemoattraction : This compound serves as a chemoattractant for immune cells expressing GPR183 (also known as EBI2), indicating its role in immune cell trafficking .

Neuroprotection

The neuroprotective effects of 7α,25-diHCO have been documented in various studies. Notably:

- Promotion of Neuronal Survival : In vitro studies show that oxysterols can enhance the survival of motor neurons by activating LXR pathways. This suggests a potential therapeutic role for 7α,25-diHCO in neurodegenerative diseases .

- Influence on Motor Neuron Development : The compound has been implicated in promoting the expression of islet-1, a transcription factor essential for motor neuron development .

Case Studies and Research Findings

Several research findings underscore the biological significance of 7α,25-diHCO:

- Cholesterol Homeostasis : In animal models lacking specific metabolic enzymes (e.g., Cyp27a1−/− mice), elevated levels of 25-hydroxycholesterol were observed alongside changes in oxysterol profiles. This indicates a compensatory mechanism involving 7α,25-diHCO in maintaining cholesterol homeostasis .

- Effects on Bile Acid Synthesis : Research has shown that alterations in bile acid synthesis pathways can affect levels of oxysterols like 7α,25-diHCO. For instance, increased expression of CYP7A1 was linked to changes in oxysterol concentrations in response to dietary modifications .

Data Table: Biological Activities of this compound

Q & A

Advanced Research Questions

How do contradictory findings about (25R)-7α,26-dihydroxycholest-4-en-3-one levels in neurodegenerative diseases inform experimental design?

In ALS, CSF levels of this metabolite are elevated (0.03 ± 0.01 ng/mL vs. 0.02 ± 0.01 ng/mL in controls, P < 0.01), correlating with neuronal death and cholesterol release . However, in nonalcoholic steatohepatitis (NASH), hepatic levels rise significantly (21 ng/g vs. 4 ng/g in controls) due to dysregulated bile acid synthesis . To reconcile these findings, researchers should:

- Use disease-specific models (e.g., ALS mice vs. NASH-induced liver cells).

- Compare isoform-specific enzyme expression (e.g., CYP7B1 in brain vs. liver).

- Apply multivariate statistics to distinguish confounding factors (e.g., blood-brain barrier integrity).

What challenges arise in distinguishing (25R)-7α,26-dihydroxycholest-4-en-3-one from its structural isomers, and how can they be mitigated?

Isomeric interference (e.g., 7α,25-dihydroxycholest-4-en-3-one) complicates quantification. Solutions include:

- Chiral chromatography : Use columns with cyclodextrin-based stationary phases to resolve 25R vs. 25S configurations.

- High-resolution MS/MS : Monitor unique fragmentation patterns (e.g., m/z transitions specific to the 26-hydroxyl group).

- Isotopic labeling : Synthesize deuterated analogs as internal standards .

How can researchers address discrepancies in reported concentrations of (25R)-7α,26-dihydroxycholest-4-en-3-one across studies?

Variability arises from differences in:

- Sample preparation : Oxysterols are prone to auto-oxidation; add antioxidants (e.g., BHT) during extraction.

- Calibration standards : Use commercially validated standards or synthesize them via published enzymatic routes .

- Normalization : Express data relative to total cholesterol or tissue weight to control for inter-sample variability .

Q. Methodological Best Practices

- Data reporting : Adhere to guidelines from Mass Spectrometry Reviews and Beilstein Journal of Organic Chemistry for transparent methods and reproducibility .

- Ethical considerations : Disclose all data inconsistencies and avoid selective reporting per Responsible Research Publication standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.